methyl 5-bromo-1H-indole-7-carboxylate
Overview
Description
Methyl 5-bromo-1H-indole-7-carboxylate is a chemical compound with the molecular formula C10H8BrNO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have various biologically vital properties .
Molecular Structure Analysis
The molecular structure of methyl 5-bromo-1H-indole-7-carboxylate consists of a bromine atom attached to the 5th carbon of the indole ring and a carboxylate functional group attached to the 7th carbon of the indole ring . The average mass of the molecule is 254.080 Da .Chemical Reactions Analysis
Indole derivatives, including methyl 5-bromo-1H-indole-7-carboxylate, can participate in various chemical reactions. For instance, they can be used as reactants in the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .Physical And Chemical Properties Analysis
Methyl 5-bromo-1H-indole-7-carboxylate has a molecular formula of C10H8BrNO2 and an average mass of 254.080 Da . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved papers.Scientific Research Applications
Synthesis and Chemical Properties
Regioselective Dibromination : Methyl indole-3-carboxylate, closely related to methyl 5-bromo-1H-indole-7-carboxylate, undergoes regioselective dibromination to form methyl 5,6-dibromoindole-3-carboxylate. This compound serves as a precursor for the synthesis of natural and non-natural 5,6-dibromoindole derivatives, highlighting its utility in constructing complex molecular architectures found in natural products and medicinal compounds (Parsons et al., 2011).
Palladium-Catalyzed Carbonylation : Unprotected bromoindoles, including derivatives similar to methyl 5-bromo-1H-indole-7-carboxylate, have been used successfully in palladium-catalyzed carbonylations with different N- and O-nucleophiles. This method enables the efficient synthesis of various indole carboxylic acid derivatives, illustrating the flexibility of such compounds in synthetic chemistry for producing molecules with potential CNS activity (Kumar et al., 2004).
Biological Applications
Anticancer and Antimicrobial Activities : The structural motif of methyl 5-bromo-1H-indole-7-carboxylate is found within brominated tryptophan derivatives isolated from sponges, exhibiting weak to moderate MICs against Staphylococcus epidermidis. This suggests potential applications in developing antimicrobial agents (Segraves & Crews, 2005).
Antitumor Activity : Compounds structurally related to methyl 5-bromo-1H-indole-7-carboxylate have shown significant antitumor activity against various murine and human tumors. This highlights the potential of such compounds in the development of new antitumor agents (Kobayashi et al., 1994).
Material Science and Molecular Studies
- Crystal Structure Analysis : Studies on derivatives of methyl 5-bromo-1H-indole-7-carboxylate involve investigation of their crystal structures and molecular interactions. Such research provides insights into the molecular basis of the compound's properties and potential applications in material science (Barakat et al., 2017).
Safety And Hazards
Future Directions
Indoles, both natural and synthetic, show various biologically vital properties. Due to the importance of this significant ring system, the investigation of novel methods of synthesis and the exploration of their diverse biological activities have attracted the attention of the chemical community . Therefore, future research could focus on developing new synthesis methods for indole derivatives and exploring their potential therapeutic applications.
properties
IUPAC Name |
methyl 5-bromo-1H-indole-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)8-5-7(11)4-6-2-3-12-9(6)8/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFZPMNRVJTVIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646526 | |
Record name | Methyl 5-bromo-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-bromo-1H-indole-7-carboxylate | |
CAS RN |
860624-89-1 | |
Record name | 1H-Indole-7-carboxylic acid, 5-bromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860624-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-bromo-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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